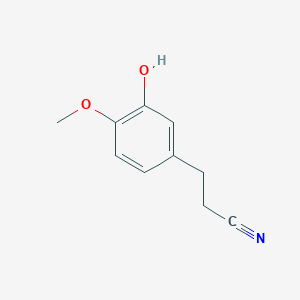![molecular formula C14H17BrO3 B8345977 2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B8345977.png)
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C13H17BrO3 It is a brominated derivative of ethanone, featuring a cyclopentoxy and a methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-cyclopentoxy-4-methoxyphenyl)ethanone using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(3-cyclopentoxy-4-methoxyphenyl)ethanol.
Oxidation: Formation of 3-cyclopentoxy-4-methoxybenzoic acid.
科学的研究の応用
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
作用機序
The mechanism of action of 2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by covalently binding to their active sites, thereby blocking their activity. The bromine atom plays a crucial role in this inhibitory action by forming a stable bond with the enzyme’s active site residues .
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone
Uniqueness
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one is unique due to the presence of the cyclopentoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
特性
分子式 |
C14H17BrO3 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC名 |
2-bromo-1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H17BrO3/c1-17-13-7-6-10(12(16)9-15)8-14(13)18-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3 |
InChIキー |
WMKVGHONISCRRI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)OC2CCCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B8345912.png)








![6-[(3-chloro-4-fluoro-phenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamide](/img/structure/B8345979.png)

![2-Aminomethyl-thiazole-4-carboxylic acid [2-(3-chlorophenyl)ethyl]amide](/img/structure/B8345986.png)


